molecular formula C13H18ClNO2 B12069497 (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B12069497
M. Wt: 255.74 g/mol
InChI Key: GEOIPEUFKADSKU-UHFFFAOYSA-N
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Description

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride (CAS: 914605-66-6) is a chiral compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . It features a cyclopentyl ester group linked to a 2-amino-2-phenylacetate backbone, protonated as a hydrochloride salt. This structure is critical in pharmaceutical applications, where stereochemistry and ester group stability influence bioavailability and metabolic pathways.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

cyclopentyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H

InChI Key

GEOIPEUFKADSKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, benzylamine, and phenylacetic acid.

    Formation of Intermediate: Cyclopentanone reacts with benzylamine to form an imine intermediate under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Esterification: The amine is then reacted with phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of ®-Cyclopentyl 2-amino-2-phenylacetate.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride has been studied for its role as a potential therapeutic agent due to its biological activity:

  • Enzyme Inhibition : It acts as an inhibitor of p38 mitogen-activated protein kinase, which is involved in inflammatory responses. This inhibition suggests applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

The compound has shown significant biological activity, including:

  • Anti-inflammatory Effects : In murine models, it has been observed to reduce pro-inflammatory cytokines like TNF-α and IL-6, indicating its potential use in treating inflammatory conditions .

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive Inhibition15.4
Phosphodiesterase IVNon-competitive Inhibition7.8
Cyclooxygenase-2Selective Inhibition12.5

Receptor Binding Studies

The compound has been investigated for its ability to modulate receptor activity, which may have implications for treating neurological disorders.

Table 2: Receptor Binding Affinities

Receptor TargetBinding Affinity (nM)Reference
Serotonin Receptor 5-HT1A20
Dopamine Receptor D215

Case Study: Anti-inflammatory Effects

In a controlled study on murine models, treatment with (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride resulted in a significant decrease in levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Figure 1: Cytokine Levels Post-Treatment

Cytokine Levels

Mechanism of Action

The mechanism of action of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

a) Ethyl 2-amino-2-phenylacetate Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Key Differences : Replaces the cyclopentyl group with an ethyl ester.
  • Properties : Lower molecular weight and boiling point (257°C at 760 mmHg ) compared to the cyclopentyl analog. The shorter alkyl chain may reduce lipophilicity, impacting membrane permeability .
b) (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride
  • Key Differences : Methyl ester with a 4-fluorophenyl substitution.
  • However, the methyl ester’s smaller size could reduce metabolic stability compared to bulkier esters like cyclopentyl .

Core Structure Modifications

a) (R)-2-Amino-2-phenylacetic Acid
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • Key Differences : Lacks the ester group (free carboxylic acid).
  • Properties : Acts as a metabolic precursor or degradation product. The absence of the ester reduces lipophilicity, altering pharmacokinetic profiles .
b) 2-(RS)-Cyclopentyl-2-hydroxy-2-phenylacetic Acid (Cyclopentylmandelic Acid)
  • Molecular Formula : C₁₃H₁₆O₃
  • Key Differences : Hydroxyl group added to the α-carbon.
  • Properties : Increased polarity due to the hydroxyl group, which may affect solubility and renal clearance. Often identified as an impurity in synthesis .

Stability and Bond Dissociation Trends

  • Cyclopentyl vs. tert-butyl Radicals : Cyclopentyl radicals exhibit bond dissociation at 5.7 eV in amines, independent of the heteroatom (N, O). This contrasts with tert-butyl radicals, which dissociate at higher energies, suggesting cyclopentyl esters may have unique stability in amine-containing pharmaceuticals .
  • Linear Alkyl Chains : Ethyl or butyl esters dissociate at 8.3–9.0 eV depending on the heteroatom, indicating cyclopentyl’s intermediate stability .

Data Table: Key Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(R)-Cyclopentyl 2-amino-2-phenylacetate HCl C₁₃H₁₈ClNO₂ 255.74 Cyclopentyl ester High lipophilicity, chiral center
Ethyl 2-amino-2-phenylacetate HCl C₁₀H₁₄ClNO₂ 215.68 Ethyl ester Lower boiling point (257°C)
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl - - Methyl ester, 4-fluoro phenyl Enhanced binding affinity via fluorine
(R)-2-Amino-2-phenylacetic Acid C₈H₉NO₂ 151.16 Free carboxylic acid Metabolite, reduced lipophilicity
2-(RS)-Cyclopentyl-2-hydroxy-2-phenylacetic Acid C₁₃H₁₆O₃ 220.27 Cyclopentyl, hydroxyl Impurity with increased polarity

Biological Activity

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is characterized by the following structural formula:

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 270.74 g/mol

The compound features a cyclopentyl group, an amino group, and a phenylacetate moiety, which contribute to its chiral nature and biological interactions.

Enzyme Inhibition

Research indicates that (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride acts as an enzyme inhibitor. It binds to the active sites of specific enzymes, preventing their normal function. This mechanism is crucial for its potential therapeutic applications, particularly in conditions where enzyme overactivity contributes to disease progression.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive Inhibition15.4
Phosphodiesterase IVNon-competitive Inhibition7.8
Cyclooxygenase-2Selective Inhibition12.5

Receptor Binding

The compound has also been investigated for its role as a ligand in receptor binding studies. Its ability to modulate receptor activity suggests potential applications in treating various neurological disorders.

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D220 nM
Serotonin 5-HT1A15 nM
GABA-A30 nM

The mechanism by which (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride exerts its effects involves:

  • Enzyme Interaction : The compound mimics natural substrates, allowing it to fit into enzyme active sites and inhibit their catalytic activity.
  • Receptor Modulation : By binding to specific receptors, it can either enhance or inhibit signaling pathways, leading to various physiological effects.

Case Study: Anti-inflammatory Effects

A study examined the anti-inflammatory properties of (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride in a murine model of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for treating inflammatory diseases.

Figure 1: Cytokine Levels Post-Treatment

Cytokine Levels

Research Findings

  • Therapeutic Applications : Investigated for use in treating neurodegenerative diseases due to its neuroprotective properties.
  • Pharmacological Studies : Demonstrated efficacy in reducing symptoms associated with anxiety disorders through modulation of serotonin receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α-keto esters followed by cyclopentyl esterification. Chiral resolution using HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is critical for isolating the (R)-enantiomer. Structural analogs like methyl 2-amino-2-phenylacetate hydrochloride (C9H12ClNO2, MW 201.65) require similar enantiomeric purification steps .

Q. How should researchers characterize the chemical purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard. Impurity profiling should reference pharmacopeial guidelines for related cyclopentyl-phenylacetic acid derivatives, such as EP Impurity K (2-Cyclopentyl-2-phenylacetic acid, CAS 3900-93-4), which requires a C18 column and gradient elution with acetonitrile/water .

Q. What stability considerations are critical for storing (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride?

  • Methodological Answer : The compound should be stored at -20°C in airtight, moisture-resistant containers. Stability studies on structurally similar esters (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) indicate degradation via hydrolysis under humid conditions, necessitating lyophilization for long-term storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow JIS Z 7253:2019 guidelines for hazardous chemicals. Use fume hoods, nitrile gloves, and eye protection. Waste disposal must neutralize acidic byproducts (e.g., cyclopentylmandelic acid derivatives) via approved methods to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields during cyclopentyl esterification of 2-amino-2-phenylacetic acid intermediates?

  • Methodological Answer : Use Mitsunobu conditions (DIAD, PPh3) with cyclopentanol for esterification, monitoring by TLC (silica gel, ethyl acetate/hexane). Kinetic studies show that excess cyclopentanol (1.5–2.0 eq.) and anhydrous THF improve yields to >85%. Post-reaction purification via recrystallization (ethanol/water) removes unreacted substrates .

Q. What analytical techniques resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

  • Methodological Answer : Discrepancies may arise from solvent-dependent optical rotation. Cross-validate using both chiral HPLC (Chiralpak IA column, hexane/isopropanol) and nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)3). For example, methyl (2R)-2-amino-2-phenylacetate hydrochloride (CAS 19883-41-1) shows 99% ee via HPLC but 97% via polarimetry due to solvent effects .

Q. How can impurity profiling distinguish between process-related and degradation-related impurities?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation products like cyclopentylphenylmethanone (CAS 5422-88-8). Process impurities (e.g., unreacted α-keto esters) are monitored using EP Impurity H (methyl benzoylformate, CAS 15206-55-0) as a reference standard .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer : Control reaction pH (<7.0) and temperature (<25°C). Racemization is minimized using non-polar solvents (e.g., toluene) and avoiding strong bases. For analogs like (S)-methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS 14328-62-2), chiral stability is confirmed via periodic ee checks during synthesis .

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